ethyl 4-((4-(dimethylamino)phenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
“Ethyl 4-((4-(dimethylamino)phenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the description and properties of a compound can vary based on its structure and the presence of functional groups.
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Unfortunately, specific information about the molecular structure of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific information about the chemical reactions of this compound is not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .Scientific Research Applications
Chemical Synthesis and Characterization
Ethyl 4-((4-(dimethylamino)phenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and related compounds have been a subject of interest in chemical synthesis. For instance, a new compound, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was synthesized using the amination method and characterized through various spectroscopic techniques (Idhayadhulla, Kumar, & Nasser, 2010).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic properties of similar compounds have been studied extensively. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1 H -pyrrole-2-carboxylate (EDPADPC) derived from ethyl 4-acetyl-3,5-dimethyl-1 H -pyrrole-2-carboxylate and 4-dimethylamino-benzaldehyde was characterized, indicating its potential as a non-linear optical (NLO) material (Singh, Rawat, & Sahu, 2014).
Reactions with Nucleophiles
The reactivity of similar compounds with O- and N-nucleophiles has been explored. Reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O-nucleophiles afforded corresponding pyridine-3-carboxylates, and with N-nucleophiles provided ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates (Gadzhili et al., 2015).
Non-Linear Optical Properties
The non-linear optical properties of these compounds are of particular interest. Ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1 H -pyrrole-2-carboxylate and similar compounds have been synthesized and analyzed for their non-linear optical response, a key characteristic for materials used in photonics and optoelectronics (Singh et al., 2015).
Synthesis of Heterocyclic Compounds
These compounds are also used in synthesizing new heterocyclic compounds. A study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed its suitability for forming new heterocyclic structures, which are vital in pharmaceutical and material science research (Singh et al., 2013).
Mechanism of Action
Target of Action
For instance, 4-(N,N-Dimethylamino)cinnamoyl-CoA has been reported to interact with Enoyl-CoA hydratase, a mitochondrial enzyme .
Biochemical Pathways
For example, boronic acid derivatives are often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[4-(dimethylamino)phenyl]carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-6-24-18(23)16-11(2)15(12(3)19-16)17(22)20-13-7-9-14(10-8-13)21(4)5/h7-10,19H,6H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRYACZJCFNDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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